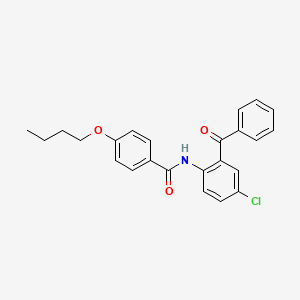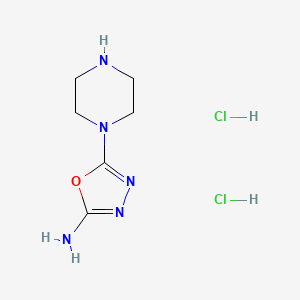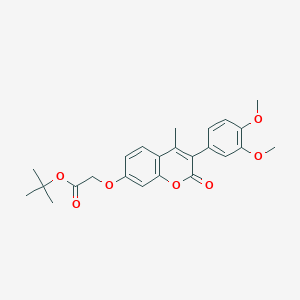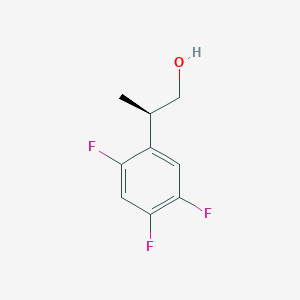![molecular formula C24H22ClN5O4 B2486172 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-31-5](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Simo et al. (1998) discusses the synthesis of new derivatives, including a similar compound, through intramolecular alkylation processes. This research provides insights into the chemical synthesis techniques that can be applied to your compound of interest (Ondrej Simo, A. Rybár, J. Alföldi, 1998).
- Gao et al. (2016) worked on labeling imidazopyridine- and purine-thioacetamide derivatives with carbon-11 for potential PET tracers, suggesting a method for tracing similar compounds within biological systems (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
Pharmacological Applications
- Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of a similar compound and found potent 5-HT(1A) receptor ligands, highlighting the potential for anxiolytic-like and antidepressant activities (A. Zagórska, Sławomir Jurczyk, M. Pawłowski, et al., 2009).
- Another study by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of a similar compound also highlighted their potential as antidepressant agents, further emphasizing the compound's relevance in pharmacological research (A. Zagórska, Adam Bucki, M. Kołaczkowski, et al., 2016).
Molecular Modeling and SAR Studies
- Baraldi et al. (2008) extended their structure-activity relationship (SAR) studies on similar compounds, assessing the effect of various substitutions to improve potency and hydrophilicity. This research offers valuable insights into the design and optimization of compounds for increased efficacy and selectivity (P. Baraldi, D. Preti, M. A. Tabrizi, et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H group and the 8-(3-chloro-4-methoxyphenyl) group.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl chloroacetate", "methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate", "3-chloro-4-methoxyaniline", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-chloropurine by reacting 6-chloropurine with ammonia.", "Step 2: Synthesis of ethyl 2-amino-6-chloropurine-9-carboxylate by reacting 2-amino-6-chloropurine with ethyl chloroacetate in the presence of potassium carbonate.", "Step 3: Synthesis of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate by reacting ethyl 2-amino-6-chloropurine-9-carboxylate with methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate in the presence of acetic anhydride.", "Step 4: Reduction of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate to methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol using sodium borohydride in the presence of ethanol.", "Step 5: Synthesis of 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol with 3-chloro-4-methoxyaniline in the presence of hydrochloric acid and sodium hydroxide." ] } | |
Número CAS |
896300-31-5 |
Fórmula molecular |
C24H22ClN5O4 |
Peso molecular |
479.92 |
Nombre IUPAC |
6-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)16-9-10-19(34-3)17(25)13-16/h4-10,13-14H,11-12H2,1-3H3 |
Clave InChI |
OWSGYDGXUFTPSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)


![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)